N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a fluorine atom, and a thieno[3,2-d]pyrimidinone core, which contribute to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions, often using catalysts such as palladium or copper salts.
Introduction of the 4-Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is reacted with the thieno[3,2-d]pyrimidinone intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetamide derivative, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for various organic synthesis applications.
Biology
Biologically, N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has been investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies may focus on its efficacy in treating specific diseases or conditions, as well as its pharmacokinetics and safety profile.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- 2-(4-fluorophenyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
- N-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide
Uniqueness
Compared to these similar compounds, N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide stands out due to its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-29-16-7-15(8-17(9-16)30-2)25-19(27)10-26-12-24-20-18(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBPWUTNKLKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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